molecular formula CH4N2S<br>CH4N2S<br>H2NCSNH2 B124793 Thiourea CAS No. 62-56-6

Thiourea

Cat. No.: B124793
CAS No.: 62-56-6
M. Wt: 76.12 g/mol
InChI Key: UMGDCJDMYOKAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea is an organosulfur compound with the chemical formula SC(NH₂)₂. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is a white crystalline solid that is soluble in water and has a melting point of 182°C. It is primarily used as a reagent in organic synthesis and has various applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiourea can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound mainly involves the reaction of hydrogen sulfide with calcium cyanamide. The global annual production of this compound is around 10,000 tonnes, with significant production in Germany, China, and Japan .

Chemical Reactions Analysis

Thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: this compound itself can act as a reducing agent.

    Alkyl Halides: Used in substitution reactions to form isothiouronium salts.

Major Products:

Scientific Research Applications

Thiourea has a wide range of applications in scientific research:

Mechanism of Action

Thiourea is similar to other sulfur-containing compounds such as:

    Urea: Structurally similar but contains an oxygen atom instead of sulfur.

    Selenourea: Contains selenium instead of sulfur.

    Isothis compound: A tautomeric form of this compound.

Uniqueness:

Comparison with Similar Compounds

  • Urea (CO(NH₂)₂)
  • Selenourea (SeC(NH₂)₂)
  • Isothiourea (HN=C(SH)NH₂)

This compound’s unique properties and versatile applications make it a valuable compound in both scientific research and industrial processes.

Properties

IUPAC Name

thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDCJDMYOKAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S, Array
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53754-90-8
Record name Thiourea, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53754-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9021348
Record name Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999), Dry Powder; Other Solid; Pellets or Large Crystals, White or off-white crystals or powder; [CAMEO], Solid, WHITE CRYSTALS OR POWDER., White or off-white crystals or powder.
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiourea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

Sublimes in vacuum at 302-320 °F (NTP, 1992), Decomposes at boiling point, Sublimes in vacuum at 302-320 °F
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

>11.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 1.42X10+5 mg/L at 25 °C, Soluble in water at 25 °C: 1 part in 11, Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C, Soluble in alcohol; sparingly soluble in ether., For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page., 142 mg/mL at 25 °C, Solubility in water: moderate
Record name SID85148783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.405 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.405 g/cu cm at 25 °C, 1.4 g/cm³, 1.405 at 68 °F
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.0028 [mmHg], 1.41X10-7 mm Hg at 25 °C
Record name Thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid which crystallizes in a rhombic bipyramidal structure, White lustrous crystals, Three functional groups - amino, imino, and thiol

CAS No.

62-56-6
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOUREA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiourea; thiocarbamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYV9AM2QAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

349 to 352 °F (NTP, 1992), 176-178 °C, 180 °C, 182 °C, 349-352 °F
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl iodide (169.0 g., 1.19 mole) is added in one portion to a stirred solution of 4,6-diaminopyrimidine-2(1H)thione (146 g., 1.02 mole) in 1.0 liter 1N sodium hydroxide. The thione starting material is obtained by reaction of thiourea and malononitrile according to Kikugawa, et al., Chem. Pharm. Bull., 25(7), 1811-1821 (1977). In about five minutes following the addition a precipitate forms. After stirring overnight, the reaction mixture is filtered and air-dried affording 135.1 g. (81%) of 4,6-diamino-2-(methylthio)pyrmidine; m.p. 185°-186° (recrystallized from acetonitrile).
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester (100 mg; see example 1) was dissolved in 2 ml of acetonitrile, thiourea (23 mg) was added, and the mixture was refluxed under a nitrogen atmosphere for 20 hours. Solvent was then removed in vacuo and the residue was worked into a hygroscopic powder by triturating several times with anhydrous ether yielding (S)-[2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1-azetidinyl]phosphonic acid, methyl ester, thiuronium salt.
Name
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-5-methylpyridine hydrochloride (170 g) and thiourea (86 g) as the starting materials, 2-(5-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (160 g) is obtained.
Name
2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiourea
Reactant of Route 2
Thiourea
Reactant of Route 3
Reactant of Route 3
Thiourea
Reactant of Route 4
Reactant of Route 4
Thiourea
Reactant of Route 5
Thiourea
Reactant of Route 6
Thiourea
Customer
Q & A

A: Thiourea inhibits the incorporation of iodide into tyrosine residues of thyroglobulin, a crucial step in thyroid hormone synthesis. This occurs due to its structural similarity to thiocyanate, a natural inhibitor of thyroid peroxidase. []

A: this compound demonstrates selective incorporation into nascent melanin during melanogenesis. Studies suggest this selectivity arises from the formation of a dopa-thiourea adduct, which is subsequently incorporated into melanin pigments. This interaction is more pronounced with dopa-melanins compared to those synthesized from indole precursors. []

A: this compound has the molecular formula CH4N2S and a molecular weight of 76.12 g/mol. []

A: While structurally similar, this compound and urea exhibit distinct spectroscopic properties. The presence of sulfur in this compound instead of oxygen in urea significantly alters their infrared (IR) spectra, particularly in regions associated with C=S and C=O stretching vibrations. [, ]

A: While this compound can initially improve the corrosion resistance of nickel coatings by changing the preferred orientation and reducing grain size, it can also lead to the formation of Ni3S2 on the coating surface. This formation ultimately reduces the coating's compactness and increases the potential for corrosion. []

A: this compound exhibits greater stability in acidic environments compared to alkaline conditions. In alkaline media, this compound undergoes decomposition, with the rate of decomposition increasing with pH. []

A: this compound, when used as a precursor alongside HAuCl4·4H2O, can boost the active Au(3−δ)+ (δ = 0, 2) content in gold catalysts supported on activated carbon. This enhancement stems from the interaction between metallic Au0 and this compound, promoting better catalytic activity for acetylene hydrochlorination. []

A: this compound serves as a less toxic alternative to cyanide in gold leaching. In acidic solutions containing an oxidant like Fe3+, this compound forms a stable complex with gold, facilitating its dissolution and extraction. [, ]

A: Quantum chemical calculations and cluster modeling have provided insights into this compound's ability to participate in particle formation events in the atmosphere, particularly its interactions with urea and its potential role in NO2 hydrolysis. []

A: Mono-alkylated thioureas and methylated ureas/thioureas demonstrate teratogenic effects, causing malformations in rat and/or mouse fetuses. In contrast, mono-alkylated ureas lack teratogenic activity. This suggests that both the alkyl substituent and the this compound moiety contribute to the teratogenic properties of these compounds. []

A: N-monosubstituted aroylthioureas exhibit potent urease inhibitory activity, surpassing that of the commonly used inhibitor acetohydroxamic acid. This activity is attributed to their ability to effectively bind to the active site of urease, similar to this compound. This binding interaction is favored in N-monosubstituted thioureas due to reduced steric hindrance compared to N,N`-disubstituted analogs. []

A: Adding sulfur dioxide (SO2) to this compound-based gold leaching solutions helps to control the redox potential and minimize this compound oxidation, thus enhancing the stability of the leaching system and improving gold recovery. []

A: this compound is metabolized more rapidly in hyperactive thyroid glands compared to normal thyroid glands. This difference is evidenced by a higher sulfate-S35/thiourea-S35 ratio in the thyroids of thyrotropin-stimulated guinea pigs compared to controls, indicating faster this compound degradation. []

A: Nickel(II) complexes containing thiosemicarbazone and this compound ligands demonstrate significant inhibitory activity against DNA topoisomerase I. The potency of inhibition appears to correlate with the hydrophobicity of the ligands and the square planar coordination environment around the nickel ion. Notably, the complexes exhibit greater inhibitory effects compared to the free ligands. []

A: this compound and its derivatives have been associated with various toxicities, including teratogenicity, goiter formation, and potential carcinogenicity. Exposure to this compound can disrupt thyroid hormone production, leading to goiter, and specific derivatives can interfere with fetal development. [, ]

A: this compound and its derivatives, particularly phenylthis compound, exhibit inhibitory effects on regeneration in planarians. This inhibition is observed in various aspects of regeneration, including healing, head formation, proboscis development, and pigmentation. []

A: this compound's cation chelation ability is exploited in designing hydrogels for wound dressings. For instance, a hydrogel formed by mixing this compound-modified hyaluronic acid with silver ions (Ag+) demonstrates antibacterial properties due to the controlled release of Ag+. This controlled release ensures both antibacterial efficacy and biocompatibility. []

ANone: Various techniques are employed for characterizing this compound and its derivatives, including:

  • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups and differentiate this compound from urea. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates structural information and dynamic behavior, including hindered rotation. [, ]
  • X-ray crystallography: This technique provides detailed information about the three-dimensional structure of this compound-containing compounds and complexes. [, , ]
  • Electrochemical techniques: Cyclic voltammetry and electrochemical impedance spectroscopy are used to investigate the electrochemical behavior of this compound, particularly in the context of gold leaching and copper deposition. [, , ]

ANone: While the provided articles don't directly address environmental degradation of this compound, its presence in industrial wastewater, particularly from gold mining, raises concerns about potential ecological risks. Responsible waste management and exploring environmentally friendly substitutes are crucial considerations.

A: this compound's solubility in various media is crucial for its applications. For instance, its solubility in acidic solutions is essential for its role as a gold leaching agent. Further research on optimizing dissolution rates and solubility in different media can enhance its efficacy in various applications. [, ]

A: Although not explicitly detailed, the use of analytical techniques like GC-MS for determining residual ethylene-thiourea in food samples necessitates method validation to ensure accuracy, precision, and specificity in quantifying the compound. []

ANone: Maintaining strict quality control is paramount in manufacturing and utilizing this compound-containing products, especially those intended for pharmaceutical or medical applications, to ensure consistency and safety.

ANone: The provided research papers do not provide specific details regarding immunogenicity, interactions with drug transporters and metabolizing enzymes, or biocompatibility of this compound.

A: While this compound is considered a less toxic alternative to cyanide in gold extraction, its own toxicity and potential environmental impact have prompted the exploration of other leaching agents. These include thiosulfate, halide systems, and bioleaching methods using microorganisms. [, ]

ANone: Developing efficient recycling and waste management strategies is vital for minimizing the environmental impact associated with this compound use, particularly in industries like gold mining and electroplating, where its presence in wastewater requires careful treatment and disposal.

ANone: Advancements in research infrastructure, particularly in areas like computational chemistry and high-resolution analytical techniques, will continue to enhance our understanding of this compound's properties and applications. Access to specialized databases and research tools will facilitate the development of novel this compound derivatives with improved efficacy and safety profiles.

A: The use of this compound in gold processing has been a significant milestone, offering a less toxic alternative to cyanide. Research on its interactions with melanin has paved the way for understanding its potential in melanoma imaging and treatment. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.